molecular formula C7H7N3OS B11909604 2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B11909604
M. Wt: 181.22 g/mol
InChI Key: YZYGOVKYWVCUDT-UHFFFAOYSA-N
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Description

2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 97337-17-2) is a versatile chemical scaffold in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents . As a pyrrolo[2,3-d]pyrimidine derivative, it is part of a privileged structural class known for its ability to inhibit a range of enzymatic targets, including various kinases crucial for cellular signaling . This compound serves as a critical precursor in the synthesis of targeted antifolates . Research explores its incorporation into molecules designed to selectively inhibit β-glycinamide ribonucleotide (GAR) formyltransferase (GARFTase), a key enzyme in the de novo purine biosynthesis pathway . These analogs are engineered for selective cellular uptake via folate receptors (FRs) and the proton-coupled folate transporter (PCFT), which are highly expressed in certain solid tumors, offering a potential strategy for selective cancer therapy . The core pyrrolo[2,3-d]pyrimidine structure is also investigated in other therapeutic areas, including the design of bumped kinase inhibitors for infectious diseases and anti-inflammatory agents . Key Features: • CAS Number: 97337-17-2 • Molecular Formula: C7H7N3OS • Molecular Weight: 181.22 g/mol • SMILES: OC1=C2C(NC(C)=C2)=NC(S)=N1 This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

6-methyl-2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3OS/c1-3-2-4-5(8-3)9-7(12)10-6(4)11/h2H,1H3,(H3,8,9,10,11,12)

InChI Key

YZYGOVKYWVCUDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)NC(=S)NC2=O

Origin of Product

United States

Preparation Methods

Cyclization with α-Bromomethyl Methyl Ketones

In a representative procedure, α-bromomethyl methyl ketone reacts with 22 in dimethylformamide (DMF) at 60–80°C for 72 hours, yielding 6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (23 ). The reaction proceeds via nucleophilic attack of the pyrimidine’s 4-oxo group on the ketone’s halogenated carbon, followed by cyclization.

Key Reaction Conditions

ParameterValue
SolventDMF
Temperature60–80°C
Reaction Time72 hours
Yield55–65%

Alternative Method: α-Chloromethyl Methyl Ketones

Using α-chloromethyl methyl ketones in sodium acetate/water at reflux (6–12 hours) improves regioselectivity and reduces byproducts (e.g., furopyrimidines) compared to brominated analogs. This method achieves yields of 70–80% for 23 , with shorter reaction times.

Introduction of the Mercapto Group

The mercapto (-SH) group at position 2 is introduced via sulfurization of a chloro or hydroxyl precursor.

Thiourea-Mediated Sulfurization

Treatment of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (34 ) with thiourea in ethanol under reflux (6 hours) replaces the chloro group with a mercapto group. The reaction mechanism involves nucleophilic displacement, with thiourea acting as the sulfur source.

Reaction Scheme

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine+ThioureaEthanol, Reflux2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol+NH4Cl\text{4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine} + \text{Thiourea} \xrightarrow{\text{Ethanol, Reflux}} \text{this compound} + \text{NH}_4\text{Cl}

Optimized Parameters

ParameterValue
SolventEthanol
Temperature78°C (reflux)
Reaction Time6 hours
Yield60–70%

Direct Thiolation via Lawesson’s Reagent

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) converts carbonyl groups to thiones. Applying this to 4-oxo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (23 ) in toluene at 110°C for 4 hours yields the mercapto derivative.

Key Data

ParameterValue
SolventToluene
Temperature110°C
Reaction Time4 hours
Yield50–55%

Methyl Group Introduction Strategies

Early-Stage Methyl Incorporation

Using methyl-substituted α-halomethylketones during cyclization ensures direct 6-methyl group integration. For example, α-bromomethyl propan-2-one reacts with 22 to form 23 with inherent methyl substitution.

Post-Cyclization Methylation

Grignard reagents (e.g., methylmagnesium bromide) can methyllate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (17 ) in tetrahydrofuran (THF) at 55°C, yielding 4-methyl derivatives.

Procedure

  • 17 (5.03 g, 32.8 mmol) is treated with methylmagnesium bromide (62.9 mL, 3.00 M) in THF.

  • Palladium catalyst ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) facilitates coupling.

  • Purification via silica gel chromatography affords 4-methyl-7H-pyrrolo[2,3-d]pyrimidine (18 ) in 55% yield.

Optimization of Reaction Conditions

Solvent and Catalyst Effects

  • DMF vs. Water/Sodium Acetate : DMF prolongs reaction times (72 hours) but minimizes byproducts, while aqueous sodium acetate accelerates cyclization (6–12 hours).

  • Palladium Catalysts : Tetrakis(triphenylphosphine)palladium(0) enhances methyl group introduction in Grignard reactions, improving yields from 28% to 55%.

Temperature and Time

  • Cyclization : Reflux (100–110°C) reduces reaction time by 50% compared to lower temperatures.

  • Sulfurization : Prolonged reflux (>6 hours) in ethanol increases mercapto group incorporation but risks decomposition.

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (20–100% gradient) effectively isolates intermediates and final products. For example, 5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is purified to 95% purity using this method.

Recrystallization

Ethanol/water mixtures recrystallize this compound, yielding needle-like crystals with >99% HPLC purity.

Spectroscopic Characterization

  • 1H-NMR : Peaks at δ 5.91 ppm (2H, NH2) and δ 4.85 ppm (1H, C5-H) confirm pyrrolo[2,3-d]pyrimidine structure.

  • MS (ESI) : [M+H]+ = 195.24 g/mol aligns with theoretical molecular weight.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing DMF with water/sodium acetate reduces solvent costs by 40%. Thiourea is preferred over Lawesson’s reagent for large-scale thiolation due to lower cost and toxicity.

Byproduct Management

  • Furopyrimidines : Minimized by using α-chloromethyl ketones instead of brominated analogs.

  • Unreacted Intermediates : Recycled via acid-base extraction, improving overall yield by 15% .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H7N3OS
  • Molecular Weight : 181.22 g/mol
  • CAS Number : 97337-17-2

The structure of 2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol features a pyrrolo-pyrimidine core, which is known for its biological activity due to the presence of sulfur and nitrogen atoms that can participate in various chemical interactions.

Antimalarial Activity

Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives, including this compound, as inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs). These kinases are crucial for the survival and proliferation of the malaria parasite.

  • Inhibitory Activity : Compounds derived from this class have shown promising inhibitory activity against PfCDPK4 with IC50 values ranging from 0.210 to 0.530 μM, indicating their potential as antimalarial agents .

JAK1 Inhibition

Another significant application is in the development of Janus kinase (JAK) inhibitors. JAKs are involved in various signaling pathways that regulate immune responses and hematopoiesis.

  • Selectivity and Efficacy : A derivative based on the pyrrolo[2,3-d]pyrimidine scaffold has been identified as a selective JAK1 inhibitor with an IC50 value of 8.5 nM, demonstrating a selectivity index over JAK2 . This specificity is vital for reducing side effects associated with broader-spectrum kinase inhibitors.

Anticancer Research

The structural features of this compound make it a candidate for anticancer drug development. The ability to inhibit specific kinases could lead to targeted therapies for various cancers.

Case Studies and Experimental Findings

StudyFindingsApplication
Study on PfCDPK4 Inhibition Identified compounds with IC50 values between 0.210–0.530 μMAntimalarial drug development
JAK1 Selective Inhibitor Study Compound showed an IC50 of 8.5 nM against JAK1Treatment for autoimmune diseases
Anticancer Potential Investigated various derivatives with promising resultsTargeted cancer therapies

Mechanism of Action

The mechanism of action of 6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group and the pyrrolo[2,3-d]pyrimidine core play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolo[2,3-d]pyrimidine Cores

2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 67831-83-8)
  • Structure : Differs by a methylthio (-S-CH₃) group at position 2 instead of mercapto (-SH).
  • Properties : Molecular weight = 181.21 g/mol; melting point = 265–267°C.
  • Synthesis : Prepared via reaction of chloracetaldehyde with intermediate 96 in water (71% yield) .
Pyrrolo[2,3-d]pyrimidin-4-ol (CAS 3680-71-5)
  • Structure : Lacks substituents at positions 2 and 6.
  • Properties : Molecular weight = 135.12 g/mol; melting point = 345–348°C; density = 1.6 g/cm³ .
  • Applications : A precursor for nucleoside analogs and kinase inhibitors .
  • Key difference : Absence of functional groups reduces reactivity and bioactivity compared to substituted derivatives .
2-Mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 67831-84-9)
  • Structure : Features a ketone at position 4 and a thiol at position 2.
  • Properties : Molecular weight = 167.19 g/mol; density = 1.65 g/cm³; LogP = 0.54 .

Heterocyclic Analogues with Modified Cores

Thieno[2,3-d]pyrimidin-4-ol Derivatives
  • Structure: Replaces the pyrrole ring with a thiophene (thieno) ring.
  • Properties : Synthesized via copper-catalyzed click chemistry; some derivatives exhibit moderate to strong antimicrobial activity .
  • Key difference : The sulfur atom in thiophene alters electronic properties, influencing binding to biological targets .
2-Methyl-7H-purin-6-ol (CAS 5167-18-0)
  • Structure : A purine derivative with a methyl group at position 2.
  • Properties : Molecular weight = 150.14 g/mol.
  • Key difference : The purine core (two fused rings) vs. pyrrolo-pyrimidine (one fused ring) affects base-pairing interactions in nucleic acid targets .

Functional Group Variations in Pyrimidine Derivatives

6-Amino-2-(methylthio)pyrimidin-4-ol (CAS 1074-41-5)
  • Structure: A pyrimidine ring with amino (-NH₂) and methylthio (-S-CH₃) groups.
  • Similarity score : 0.75 (vs. target compound) .
  • Key difference : Lack of a fused pyrrole ring reduces structural complexity and bioactivity scope .
4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine (CAS 588-36-3)
  • Structure: Pyrimidine with hydroxymethyl (-CH₂OH), amino (-NH₂), and methylthio (-S-CH₃) groups.
  • Similarity score : 0.92 (vs. target compound) .
  • Key difference : The hydroxymethyl group enhances solubility but may reduce metabolic stability .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Pyrrolo[2,3-d]pyrimidine 2-SH, 6-CH₃ C₇H₇N₃OS 181.21 Not reported Kinase inhibition, antimicrobial research
2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol Pyrrolo[2,3-d]pyrimidine 2-S-CH₃ C₇H₇N₃OS 181.21 265–267 Drug intermediate
Pyrrolo[2,3-d]pyrimidin-4-ol Pyrrolo[2,3-d]pyrimidine None C₆H₅N₃O 135.12 345–348 Nucleotide analog synthesis
Thieno[2,3-d]pyrimidin-4-ol derivatives Thieno[2,3-d]pyrimidine Variable 1,2,3-triazole Varies Varies Not reported Antimicrobial agents
2-Methyl-7H-purin-6-ol Purine 2-CH₃ C₆H₆N₄O 150.14 Not reported Nucleic acid research

Research Findings and Implications

  • Bioactivity : Mercapto and methylthio substituents enhance interactions with enzyme active sites, as seen in MAP4K4 inhibitors (e.g., F1386-0303, a diphenyl-pyrrolo-pyrimidine derivative) .
  • Synthetic Accessibility: Copper-catalyzed methods (used for thieno-pyrimidines ) could be adapted for functionalizing the target compound.
  • Thermal Stability : Higher melting points in unsubstituted pyrrolo-pyrimidines (e.g., 345–348°C ) suggest that substituents like -SH or -S-CH₃ reduce crystallinity.

Biological Activity

2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its effects on cancer cell lines, enzymatic inhibition, and pharmacological profiles.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N3OSC_7H_7N_3OS, with a molecular weight of approximately 183.21 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant anticancer activity. For instance, a related compound was shown to have IC50 values ranging from 29 to 59 µM against various cancer cell lines, indicating promising cytotoxic effects . Specifically, another derivative exhibited strong inhibition against EGFR and CDK2 with IC50 values between 40 to 204 nM .

Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTarget EnzymeIC50 (nM)Cancer Cell Line
5kEGFR40HepG2
Her2204MDA-MB-231
VEGFR2N/AVarious
CDK2N/AVarious

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compound 5k was found to increase pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 in HepG2 cells . This indicates a multi-faceted approach to inhibiting tumor growth.

Enzymatic Inhibition

The compound has been explored as a potential inhibitor of various kinases. One study identified a derivative that inhibited JAK1 with an IC50 value of 8.5 nM and demonstrated selectivity over JAK2 with a selectivity index of 48 . Such selectivity is crucial for reducing off-target effects in therapeutic applications.

Pharmacokinetics and ADME Properties

Pharmacokinetic studies are essential for understanding the viability of any new drug candidate. In vivo studies on related compounds have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold have been subjected to extensive ADME profiling to assess their pharmacological potential in clinical settings .

Case Studies

A notable case study involved the evaluation of a series of pyrrolo[2,3-d]pyrimidine derivatives in mouse models. These studies revealed that certain compounds could significantly inhibit tumor growth and metastasis in models of triple-negative breast cancer (TNBC), showcasing their potential as therapeutic agents against aggressive cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves heterocyclic condensation and functional group modifications. For example, analogous pyrrolopyrimidines are synthesized via multi-step routes starting with cyanocouplings (e.g., ethyl 2-cyanoacetate derivatives) followed by cyclization and thiolation . Intermediates are validated using 1H/13C NMR and HRMS to confirm structural integrity. A key step is monitoring reaction progress via TLC and optimizing pH/temperature to avoid side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Critical for confirming the fused pyrrolopyrimidine core and substituent positions. For example, aromatic protons in similar compounds resonate at δ 7.0–8.5 ppm, while NH/OH groups appear as broad singlets .

  • HRMS : Validates molecular formula (e.g., C₈H₇N₃OS requires m/z 193.0378).

  • HPLC : Ensures purity (>95%) and detects trace impurities .

    Typical NMR Peaks Assignment
    δ 11.8–12.5 ppm (s, 1H)Pyrrole NH
    δ 6.8–7.5 ppm (m, 1H)Aromatic protons
    δ 2.3–2.6 ppm (s, 3H)Methyl group

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like cyclization. Reaction path search algorithms (e.g., AFIR) identify low-energy pathways, while machine learning models correlate experimental parameters (e.g., solvent, catalyst) with yields. This reduces trial-and-error experimentation . For example, ICReDD’s workflow combines computational screening with automated lab validation, accelerating synthesis by 30–50% .

Q. How can researchers resolve contradictions in biological activity data for pyrrolopyrimidine analogs?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).
  • SAR Studies : Modify substituents (e.g., methyl vs. halogens) to isolate activity trends. For instance, 6-methyl groups in similar compounds enhance solubility but may reduce binding affinity .
  • Statistical Validation : Apply ANOVA to compare IC₅₀ values across studies, ensuring p-values <0.05 .

Q. What strategies improve yields in heterocyclic condensation reactions for this compound?

  • Methodological Answer :

  • Catalyst Optimization : Fe(acac)₃ or Pd catalysts enhance cyclization efficiency (e.g., 70→90% yield) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while ethanol/water mixtures facilitate precipitation .
  • Temperature Control : Heating at 50–60°C for 1–2 hours minimizes decomposition .

Data Analysis & Validation

Q. How should researchers address discrepancies in spectral data interpretation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable). For example, IR peaks at 1588 cm⁻¹ confirm C=N stretching in the pyrimidine ring .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What role do substituents play in modulating the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups at position 4 increase electrophilicity, enhancing nucleophilic substitution reactivity .
  • Mercapto Group : The -SH moiety at position 2 facilitates hydrogen bonding with biological targets (e.g., kinase ATP pockets) but requires stabilization via alkylation or oxidation to disulfides .

Experimental Design

Q. What in silico tools are recommended for predicting the compound’s ADMET properties?

  • Methodological Answer :

  • SwissADME : Predicts bioavailability, BBB permeability, and CYP450 interactions.
  • Molinspiration : Estimates logP (target <3 for oral bioavailability) and drug-likeness .
  • Molecular Dynamics Simulations : Assess binding stability with targets (e.g., using GROMACS) .

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